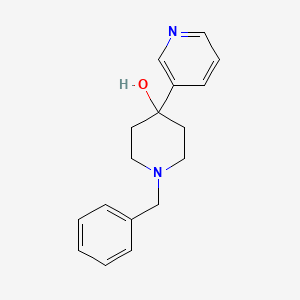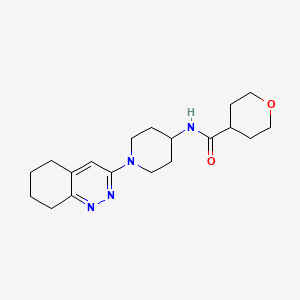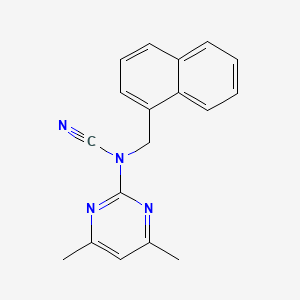
1-Cyclobutyl-3-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-ethynylbenzene is a cyclic hydrocarbon composed of a four-membered ring with a phenyl and an ethynyl group attached to it. It has a CAS Number of 1602816-47-6 and a molecular weight of 156.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclobutyl-3-ethynylbenzene is represented by the InChI Code: 1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 . This indicates that the molecule consists of 12 carbon atoms and 12 hydrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclobutyl-3-ethynylbenzene are not available, alkylbenzenes are known to undergo oxidation at the benzylic position when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This reaction is facilitated by the fact that free radicals are stabilized at the benzylic position .Physical And Chemical Properties Analysis
1-Cyclobutyl-3-ethynylbenzene is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
1-Cyclobutyl-3-ethynylbenzene: is a valuable intermediate in organic synthesis. Its unique structure, featuring both a cyclobutyl ring and an ethynyl group, allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, which are essential in the development of new pharmaceuticals and materials .
Pharmaceutical Research
In pharmaceutical research, 1-Cyclobutyl-3-ethynylbenzene can be used as a building block for synthesizing novel drug candidates. Its structural features enable the creation of compounds with potential biological activity. Researchers can modify its structure to explore new therapeutic agents for treating various diseases, including cancer and infectious diseases .
Material Science
The compound’s unique chemical properties make it useful in material science. 1-Cyclobutyl-3-ethynylbenzene can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics, aerospace, and automotive industries .
Catalysis
1-Cyclobutyl-3-ethynylbenzene: can serve as a ligand in catalytic systems. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can facilitate various chemical transformations. This application is crucial in industrial processes, including the production of fine chemicals and pharmaceuticals .
Photochemistry
The ethynyl group in 1-Cyclobutyl-3-ethynylbenzene makes it an interesting candidate for photochemical studies. It can participate in light-induced reactions, which are important in developing new photoreactive materials and studying reaction mechanisms. This application has implications in fields such as solar energy conversion and photodynamic therapy.
These applications highlight the versatility and importance of 1-Cyclobutyl-3-ethynylbenzene in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich BLDPharm De Gruyter Sigma-Aldrich : BLDPharm : De Gruyter
Safety and Hazards
The safety information for 1-Cyclobutyl-3-ethynylbenzene includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-cyclobutyl-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJGIPSLSFIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

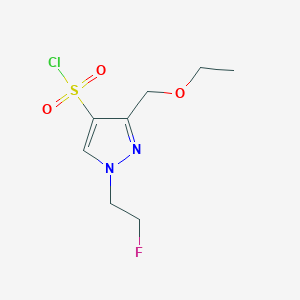
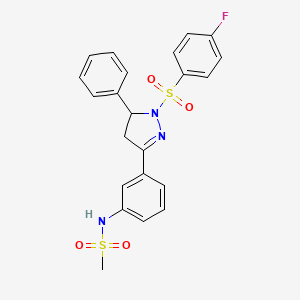
![N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2817279.png)
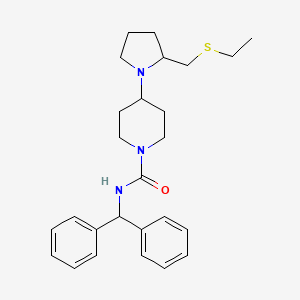
![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)
![N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2817291.png)
![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)
